molecular formula C18H18ClN3O2 B11566690 4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol

4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol

Cat. No.: B11566690
M. Wt: 343.8 g/mol
InChI Key: WTHVYJHYJIUIKA-UHFFFAOYSA-N
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Description

4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol is a synthetic compound characterized by its unique chemical structure, which includes a chloro-substituted phenol and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol typically involves a multi-step process. One common method includes the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine in a one-pot synthesis to form the imidazole ring . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol involves its interaction with various molecular targets. In biological systems, it may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol is unique due to the presence of both the imidazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to form metal complexes and its bioactivity make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-2-[[[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]amino]methyl]phenol

InChI

InChI=1S/C18H18ClN3O2/c1-22-16(12-3-6-15(24-2)7-4-12)11-21-18(22)20-10-13-9-14(19)5-8-17(13)23/h3-9,11,23H,10H2,1-2H3,(H,20,21)

InChI Key

WTHVYJHYJIUIKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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